molecular formula C18H15Cl2N3O5S2 B2838787 (Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887209-21-4

(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2838787
CAS No.: 887209-21-4
M. Wt: 488.35
InChI Key: CVXBLNOEAAIDPH-PYCFMQQDSA-N
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Description

(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex chemical compound widely utilized in scientific research. Its unique structure and properties make it valuable in various fields, including drug development, material synthesis, and biological assays.

Preparation Methods

The synthesis of (Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine to form the intermediate imine. This intermediate is then reacted with 6-sulfamoyl-1,3-benzothiazole under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and benzothiazole rings, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in biological assays to study enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can be compared with other similar compounds, such as:

  • Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
  • Ethyl 2-[2-(2,3-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

These compounds share structural similarities but differ in the position of the chlorine atoms on the benzoyl ring, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O5S2/c1-2-28-16(24)9-23-14-6-4-11(30(21,26)27)8-15(14)29-18(23)22-17(25)12-5-3-10(19)7-13(12)20/h3-8H,2,9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXBLNOEAAIDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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